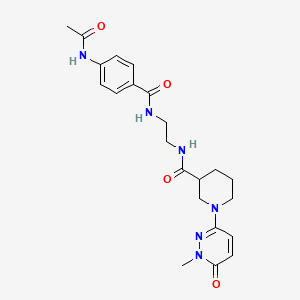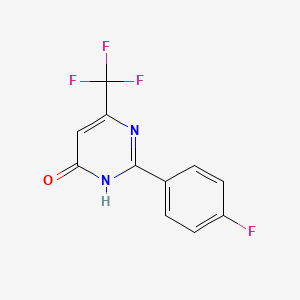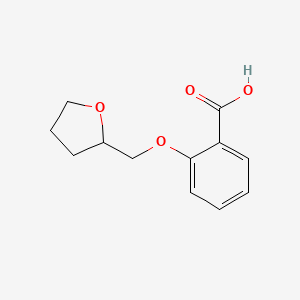
3-(4-Chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one, also known as CDBQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of quinolone derivatives and has been found to exhibit a range of interesting biological properties.
科学的研究の応用
Synthesis and Chemical Properties
Cyclisation and Reactivity : The compound has been used in the cyclisation of N-(1,1-dimethylpropargyl) anilines, yielding 6-substituted-2,2-dimethyl-1,2-dihydroquinolines. This demonstrates its reactivity, exemplified by chlorination, epoxidation, and oxymercuration, leading to various derivatives like epoxides, hydroxy, keto, and chlorohydrin products (Williamson & Ward, 2005).
Preparations and Reactions : Several trialkyl derivatives have been prepared from N-alkylanilinomagnesium bromide reactions. In certain solvents, these compounds form quinolinium chlorides, demonstrating the compound's role in forming intermediates for further chemical synthesis (Sato, Kojima, & Shirai, 1974).
Synthesis of Derivatives : The compound is used in the synthesis of various derivatives, such as 3-hydroxy-5R-1,5-dihydropyrazolo[4,3-c]quinolin-4-ones. The process involves treatment with p-toluenesulfonylhydrazide, highlighting its versatility in synthesizing complex heterocyclic compounds (Ukrainets, Kravtsova, Tkach, & Sim, 2008).
Biological Applications
Antimalarial Potential : Derivatives of the compound have shown effectiveness against Plasmodium berghei in mice, indicating its potential in antimalarial drug development (Lutz & Sanders, 1976).
Biological Screening : N-dimethylphenyl substituted derivatives have been synthesized and screened for biological potential against various bacteria and enzymes. This highlights the compound's importance in developing new pharmaceutical agents (Aziz‐ur‐Rehman et al., 2014).
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1,6-dimethylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c1-11-3-8-15-14(9-11)17(20)16(10-19(15)2)23(21,22)13-6-4-12(18)5-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOLXQGZWYGIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2798472.png)

![2-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2798475.png)
![(Z)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2798476.png)




![3-{3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2798484.png)



